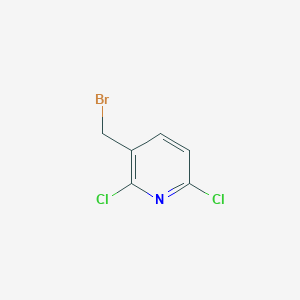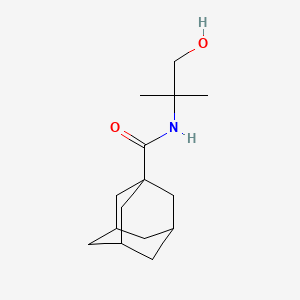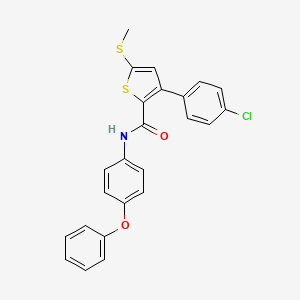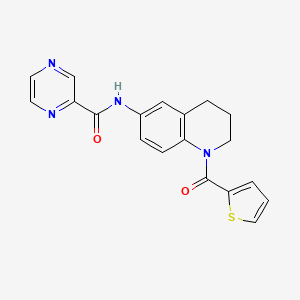![molecular formula C18H19N3O B2813081 N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034433-30-0](/img/structure/B2813081.png)
N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the Claisen–Schmidt condensation and Michael reaction using acetoacetanilide, acetophenone, and appropriate aromatic aldehydes in the presence of 15 mol% of Na2CO3 as a catalyst in H2O/EtOH at ambient conditions . This methodology is of interest due to the use of water/ethanol as a solvent without the use of any harmful and toxic organic solvents and toxic metals as catalysts .Chemical Reactions Analysis
The chemical reactions involving similar compounds are based on the Claisen–Schmidt condensation and Michael reaction . These reactions are fundamental carbon–carbon bond-forming reactions in organic synthesis .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Studies have highlighted the potential of bipyridyl ligands and their complexes in anticancer research. For instance, a series of dinuclear gold(III) oxo complexes with bipyridyl ligands exhibited antiproliferative properties in vitro against human ovarian carcinoma cell lines, suggesting their potential as cytotoxic and anticancer agents (Casini et al., 2006). Another study synthesized cyclohexene derivatives showing promise in apoptosis induction, which is a process of programmed cell death crucial for cancer treatment (Abd-Allah & Elshafie, 2018).
DNA and Protein Interactions
Research on the interactions of these compounds with DNA and proteins is significant for understanding their mechanism of action. One study demonstrated that bipyridyl ligands complexed with metals bind to DNA by intercalation and showed specificity in targeting mitochondria, which could lead to apoptosis in cancer cells (Pierroz et al., 2012). Another study focused on nickel(II) complexes with mefenamic acid and nitrogen-donor heterocyclic ligands, including bipyridines, showing their ability to intercalate with DNA and suggesting a potential route for anticancer activity (Totta et al., 2015).
Chemical Synthesis and Reactions
In the realm of chemical synthesis, bipyridyl compounds have been utilized to catalyze various reactions. For example, phosphine-catalyzed annulations of α-alkylallenoates with activated olefins were used to synthesize cyclohexenes, showcasing the versatility of these compounds in facilitating complex chemical transformations (Tran & Kwon, 2007). Additionally, the synthesis and study of coordination polymers constructed from Cd salt and mixed ligands, including bipyridines, highlight their importance in material science and potential photocatalytic properties (Zhang et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds, such as chalcones, have been identified as inhibitors of enzymes, specifically mammalian alpha-amylase, monoamine oxidase (mao), and cyclo-oxygenase (cox) .
Mode of Action
It’s known that chalcones, which share a similar structure, act as activated unsaturated systems in conjugated additions of carbanions in the presence of suitable basic catalysts .
Biochemical Pathways
Similar compounds, such as chalcones, are known to play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Result of Action
Similar compounds, such as chalcones, have diverse biological and pharmacological properties including anti-bacterial, anticonvulsant, anti-cancer, anti-fungal, antiprotozoal, antimalarial, larvicidal, antifilarial, anti-inflammatory, antioxidant, and antimicrobial effects .
Action Environment
It’s known that the synthesis of similar compounds, such as cyclohexenone derivatives, can be carried out under environmentally benign conditions .
Eigenschaften
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(16-4-2-1-3-5-16)21-13-14-6-11-20-17(12-14)15-7-9-19-10-8-15/h1-2,6-12,16H,3-5,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTMKQOTGDROIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)


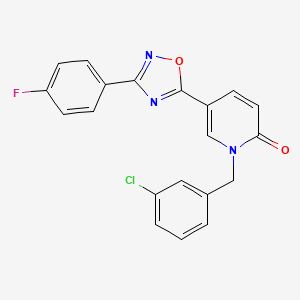
![2-Methyl-1-(3-(2-thienyl)indeno[2,3-D]pyrazolyl)propan-1-one](/img/structure/B2813005.png)
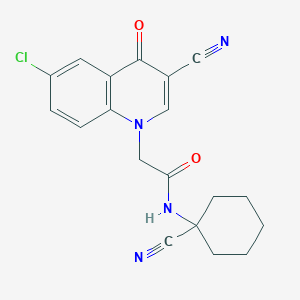
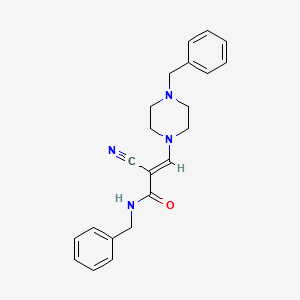
![N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2813008.png)
![5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2813009.png)
![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)
